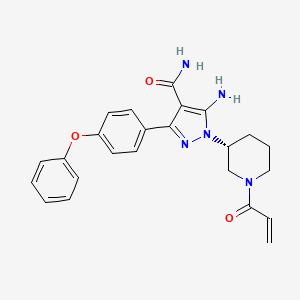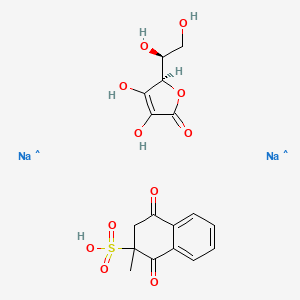
H3 receptor-MO-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor, which is a G-protein coupled receptor primarily found in the central nervous system. This compound is utilized in the study of neurodegeneration and cognitive disorders due to its ability to modulate neurotransmitter release .
Preparation Methods
The preparation of H3 receptor-MO-1 involves synthetic routes that typically include the use of advanced organic synthesis techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the construction of the core structure followed by functional group modifications to achieve the desired activity . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
H3 receptor-MO-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure of this compound.
Scientific Research Applications
H3 receptor-MO-1 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of histamine H3 receptor modulators.
Biology: It helps in understanding the role of histamine H3 receptors in various biological processes, including neurotransmitter release and signal transduction.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases, cognitive disorders, and sleep disorders.
Industry: It may be used in the development of new pharmaceuticals targeting histamine H3 receptors.
Mechanism of Action
H3 receptor-MO-1 exerts its effects by binding to the histamine H3 receptor, which is a G-protein coupled receptor. This binding modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. The molecular targets involved include the histamine H3 receptor itself and the downstream signaling pathways that regulate neurotransmitter release .
Comparison with Similar Compounds
H3 receptor-MO-1 is unique compared to other histamine receptor modulators due to its specific activity at the histamine H3 receptor. Similar compounds include:
Pitolisant: An inverse agonist of the histamine H3 receptor used in the treatment of narcolepsy.
Betahistine: A histamine H3 receptor antagonist and partial H1 receptor agonist used to treat vertigo.
Thioperamide: A selective histamine H3 receptor antagonist used in research to study the role of histamine in the central nervous system.
These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.
Properties
CAS No. |
1240914-03-7 |
|---|---|
Molecular Formula |
C₂₀H₂₇N₃O₂ |
Molecular Weight |
341.45 |
IUPAC Name |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
InChI Key |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)




![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
